4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine
Overview
Description
4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine is a heterocyclic compound featuring an oxazole ring substituted with two 4-methoxyphenyl groups and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methoxybenzoyl chloride with 4-methoxyaniline to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding oxazole N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,5-Bis-(4-methoxy-phenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
4,5-Bis-(4-methoxy-phenyl)-2-thiophen-2-yl-1H-imidazole: Contains a thiophene ring, offering different electronic properties.
Uniqueness: 4,5-Bis-(4-methoxy-phenyl)-oxazol-2-ylamine is unique due to its specific substitution pattern and the presence of an oxazole ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .
Properties
IUPAC Name |
4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-20-13-7-3-11(4-8-13)15-16(22-17(18)19-15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQBTVPFWBONES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=N2)N)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368476 | |
Record name | 4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77151-48-5 | |
Record name | 4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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